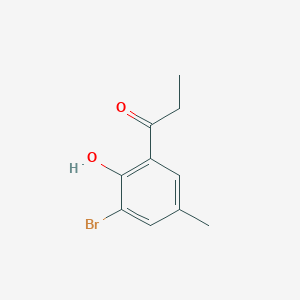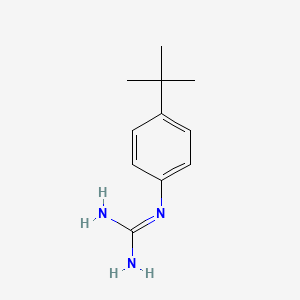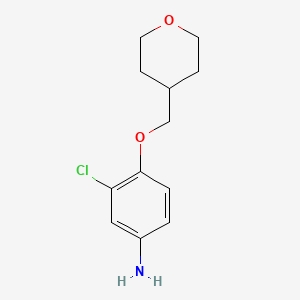
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is an organic compound characterized by a fluoro-substituted benzene ring, a benzonitrile group, and a tetrahydro-2H-pyran-4-yl methoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Methoxy Group: This step involves the protection of an alcohol group using tetrahydro-2H-pyran in the presence of an acid catalyst.
Nitrile Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
Reduction: Formation of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzylamine.
Substitution: Formation of 3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile.
Applications De Recherche Scientifique
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-((tetrahydro-2H-pyran-2-yl)methoxy)benzonitrile
- 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)ethoxy)benzonitrile
Uniqueness
3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluoro group and the tetrahydro-2H-pyran-4-yl methoxy substituent contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-fluoro-4-(oxan-4-ylmethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJMQSGYSOOANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B7868391.png)




![4-[(2-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868449.png)
![4-[(3-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868453.png)
![4-[(4-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868458.png)
